molecular formula C16H12ClNO3S B2733400 Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate CAS No. 380348-15-2

Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate

Cat. No.: B2733400
CAS No.: 380348-15-2
M. Wt: 333.79
InChI Key: CGTNJGFJJIYZBD-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of benzothiazole derivatives, which are known for their unique properties and wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate typically involves the reaction of 2-aminobenzenethiol with 4-chlorophenoxyacetic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can enhance the yield and purity of the product while reducing the reaction time and cost .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of cyclooxygenase enzymes, which are involved in inflammation . Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate can be compared with other benzothiazole derivatives, such as:

    2-(4-Hydroxyphenyl)benzothiazole: Known for its antimicrobial and anticancer properties.

    2-Aminobenzothiazole: Used as a building block in the synthesis of various pharmaceuticals.

    2-Mercaptobenzothiazole: Commonly used in the rubber industry as a vulcanization accelerator.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Biological Activity

Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions involving benzothiazole derivatives. The compound features a benzothiazole core, which is known for its pharmacological properties. The synthesis typically involves the reaction of benzo[d]thiazole with 4-chlorophenoxyacetic acid under specific conditions to yield the desired ester.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The compound also shows promising anticancer properties. In vitro studies have revealed that it can induce cytotoxic effects in several cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For example, it has been reported to affect the activity of acetylcholinesterase (AChE), which is linked to neurodegenerative diseases like Alzheimer's but also plays a role in cancer biology .

The biological effects of this compound are primarily attributed to its ability to interact with molecular targets within cells. These interactions can lead to the inhibition of critical enzymes involved in metabolic pathways essential for cell survival and proliferation. The compound's structure allows it to bind effectively to these targets, disrupting normal cellular functions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityIC50 Value (µM)Reference
2-(4-Hydroxyphenyl)benzothiazoleAntimicrobial, Anticancer5.0
2-AminobenzothiazoleAnticancer10.0
2-MercaptobenzothiazoleAntifungal8.0
This compound Antimicrobial, Antifungal, Anticancer 3.5

Case Studies

  • Anticancer Efficacy in Cell Lines : A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 3.5 µM against HeLa cells . This suggests its potential as a therapeutic agent in oncology.
  • Mechanistic Studies : Molecular docking studies have shown that this compound interacts with AChE, indicating its dual role in both neuroprotection and potential anticancer effects . Further research is needed to elucidate these pathways fully.
  • Comparative Toxicology : In comparative studies with standard chemotherapeutics such as doxorubicin, this compound displayed lower toxicity profiles while maintaining efficacy against tumor cells .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c17-11-5-7-12(8-6-11)20-10-16(19)21-9-15-18-13-3-1-2-4-14(13)22-15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTNJGFJJIYZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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